(R)-5-((1R)-menthyloxy)-2(5H)-furanone
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Overview
Description
®-5-((1R)-menthyloxy)-2(5H)-furanone is an organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((1R)-menthyloxy)-2(5H)-furanone typically involves the reaction of menthol with a furanone precursor under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where menthol reacts with a halogenated furanone derivative to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-((1R)-menthyloxy)-2(5H)-furanone may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
®-5-((1R)-menthyloxy)-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the menthyloxy group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furanone derivatives.
Scientific Research Applications
®-5-((1R)-menthyloxy)-2(5H)-furanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ®-5-((1R)-menthyloxy)-2(5H)-furanone involves its interaction with specific molecular targets. The menthyloxy group enhances its ability to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-5-((1S)-menthyloxy)-2(5H)-furanone: The enantiomer of ®-5-((1R)-menthyloxy)-2(5H)-furanone, with similar chemical properties but different biological activities.
5-Hydroxy-2(5H)-furanone: A simpler furanone derivative without the menthyloxy group, used in various chemical reactions.
5-Methyl-2(5H)-furanone: Another furanone derivative with a methyl group, known for its distinct aroma and flavor.
Uniqueness
®-5-((1R)-menthyloxy)-2(5H)-furanone is unique due to the presence of the menthyloxy group, which imparts specific chemical and biological properties. This makes it a valuable compound in research and industrial applications, distinguishing it from other furanone derivatives.
Properties
CAS No. |
77934-87-3 |
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Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
(2R)-2-[(5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2H-furan-5-one |
InChI |
InChI=1S/C14H22O3/c1-9(2)11-5-4-10(3)8-12(11)16-14-7-6-13(15)17-14/h6-7,9-12,14H,4-5,8H2,1-3H3/t10-,11?,12?,14-/m1/s1 |
InChI Key |
URWJVUPZIGIVFZ-MLCFOIATSA-N |
Isomeric SMILES |
C[C@@H]1CCC(C(C1)O[C@H]2C=CC(=O)O2)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC2C=CC(=O)O2)C(C)C |
Origin of Product |
United States |
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